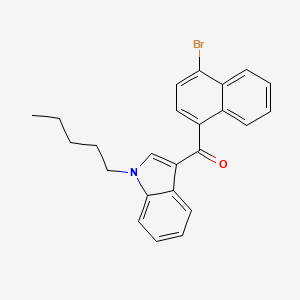
(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
説明
“(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” is a chemical compound. However, there is limited information available about this specific compound1. It appears to be related to other compounds such as “(4-Bromonaphthalen-1-yl)methanol” and “1-(4-Bromonaphthalen-1-yl)ethanone”, which have been studied for their unique properties23.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, “1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one” was prepared by refluxing “4-bromonaphthalen-1-ol” with glacial acetic acid in the presence of fused ZnCl24. However, the specific synthesis process for “(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” is not readily available in the current literature.Molecular Structure Analysis
The molecular structure of “(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” is not explicitly provided in the available resources. However, the molecular formula is reported as C24H22BrNO5.Chemical Reactions Analysis
The specific chemical reactions involving “(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” are not detailed in the available resources. However, related compounds have been involved in various chemical reactions, as mentioned in the synthesis analysis section4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” are not explicitly provided in the available resources. However, related compounds such as “(4-Bromonaphthalen-1-yl)methanol” and “1-(4-Bromonaphthalen-1-yl)ethanone” are reported to be solid at room temperature23.科学的研究の応用
Identification and Quantitation in Illegal Products
- Detection as Adulterants in Illegal Products : (4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, along with other related compounds, has been identified in illegal products obtained via the internet. These compounds are typically found as adulterants in herbal and drug-like products, identified using techniques like liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) (Nakajima et al., 2011).
Forensic Science and Toxicology
- Forensic Analysis and Structural Characterization : The compound has been analyzed in the context of forensic science, with studies focusing on its structural characterization using various analytical methods, including NMR analysis and chromatography systems. This is crucial for identifying synthetic cannabinoids in seized materials (Moosmann et al., 2012).
Pharmacokinetics and Toxicology
- Pharmacokinetics in Animal Models : Research has been conducted to understand the distribution of synthetic cannabinoids like (4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone in animal models. Such studies are important for interpreting analytical results in cases of intoxication or poisoning (Schaefer et al., 2017).
Chemical Analysis and Quantification
- Quantification in Biological Samples : Techniques have been developed for the sensitive and rapid quantification of related compounds in human serum, which is significant for both clinical and forensic applications (Teske et al., 2010).
Chemical Synthesis and Biological Activity
Synthesis and Anticancer Potential : Research on related compounds has explored their potential as anticancer and chemopreventive agents. For instance, derivatives of β-carboline, which share structural similarities, have shown promising results in inhibiting nitric oxide production and other cancer-related activities (Zhang et al., 2018).
Antimicrobial and Antiviral Activity : Synthesis and evaluation of related compounds have demonstrated their potential in antimicrobial and antiviral activities. Such studies open pathways for the development of new therapeutic agents (Sharma et al., 2009).
Safety And Hazards
The safety and hazards associated with “(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” are not specified in the available resources.
将来の方向性
The future directions for the study and application of “(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” are not specified in the available resources. However, related compounds have been studied for their unique properties and potential applications23.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
特性
IUPAC Name |
(4-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWSWDKSCZKGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010000 | |
| Record name | JWH-387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
CAS RN |
1366067-59-5 | |
| Record name | JWH-387 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366067595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-387 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FJY4287ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
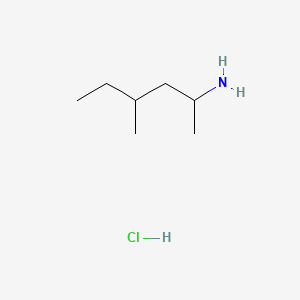
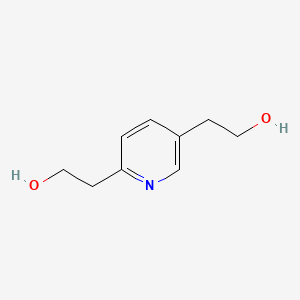
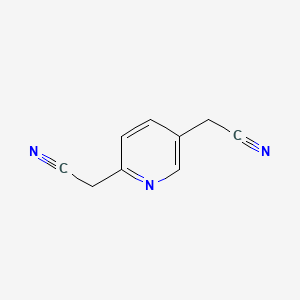

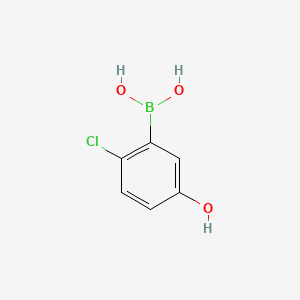
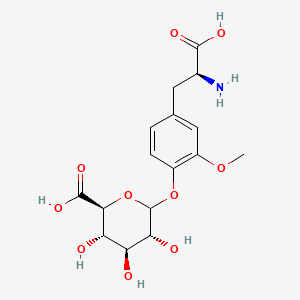
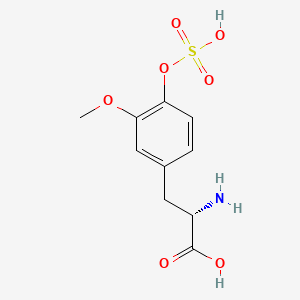
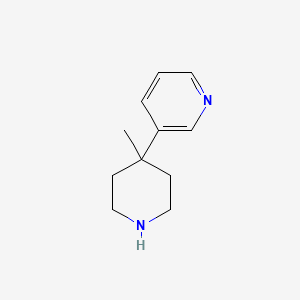
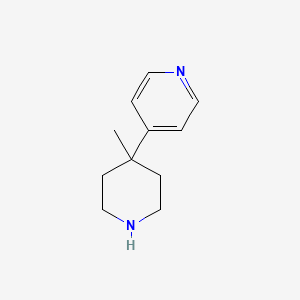
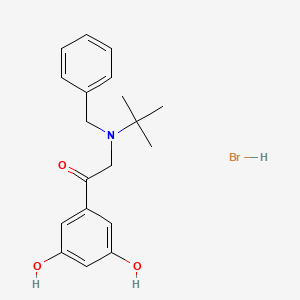
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)